Benzo[a]pyrene-7,8-dione
CAS No.: 65199-11-3
Cat. No.: VC21349858
Molecular Formula: C20H10O2
Molecular Weight: 282.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![Benzo[a]pyrene-7,8-dione - 65199-11-3](/images/no_structure.jpg)
CAS No. | 65199-11-3 |
---|---|
Molecular Formula | C20H10O2 |
Molecular Weight | 282.3 g/mol |
IUPAC Name | benzo[a]pyrene-7,8-dione |
Standard InChI | InChI=1S/C20H10O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10H |
Standard InChI Key | CRYMJHJFLJAFNU-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=O)C5=O)C=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=O)C5=O)C=C2 |
Chemical Structure and Formation
Metabolic Formation Pathway
Benzo[a]pyrene-7,8-dione is primarily formed through the oxidation of (±)-benzo[a]pyrene-7,8-trans-dihydrodiol, a process catalyzed by aldo-keto reductases (AKRs) . This represents one of the three major pathways for the metabolic activation of benzo[a]pyrene, alongside the formation of radical cations and anti-diol-epoxides . The metabolic route through AKRs is particularly significant as it results in the formation of an ortho-quinone structure with distinct reactive properties.
Structural Characteristics
The compound features a quinone moiety fused to the benzo[a]pyrene ring system, creating a highly reactive electrophilic structure. Its chemical behavior is largely defined by its ability to undergo 1,4- or 1,6-Michael addition reactions with nucleophilic cellular components, including glutathione (GSH) and N-acetyl-L-cysteine (NAC) . These structural characteristics contribute significantly to its biological reactivity and toxicological profile.
Biochemical Properties
Electrophilic Reactivity
Benzo[a]pyrene-7,8-dione exhibits pronounced electrophilic properties, enabling it to readily react with cellular nucleophiles. This reactivity is particularly evident in its interactions with deoxyguanosine and deoxyadenosine nucleosides, resulting in the formation of various hydrated adducts . The compound's electrophilicity is a critical factor in its ability to modify DNA and proteins, potentially leading to cellular dysfunction and mutagenesis.
Redox Cycling Capability
Beyond its electrophilic characteristics, B[a]P-7,8-dione possesses significant redox-active properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that contribute to oxidative stress and DNA damage in exposed cells . This dual mechanism of action—direct DNA adduct formation and indirect oxidative damage—amplifies its genotoxic potential compared to other metabolites of benzo[a]pyrene.
DNA Adduct Formation
Stable Adduct Types
Research has identified several stable DNA adducts formed between B[a]P-7,8-dione and DNA nucleosides, particularly with deoxyguanosine (dGuo) and deoxyadenosine (dAde). These adducts have been characterized in various cell types, including human lung adenocarcinoma A549 cells and immortalized human bronchial epithelial HBEC-KT cells . The formation patterns and structural characteristics of these adducts provide critical insights into the mechanisms of B[a]P-7,8-dione genotoxicity.
Cell-Type Specific Adduct Profiles
Investigations have revealed cell-type-specific patterns of DNA adduct formation. For instance, in A549 cells, hydrated-B[a]P-7,8-dione-N2-dGuo and hydrated-B[a]P-7,8-dione-N1-dGuo adducts were detected, while in HBEC-KT cells, several forms of B[a]P-7,8-dione-dAde adducts were identified . This cell-specific adduct formation suggests differential metabolic processing and repair capacities across cell types, potentially explaining varied susceptibilities to B[a]P-7,8-dione-induced carcinogenesis.
Conformational Analysis
Molecular dynamic simulations have been employed to investigate the conformational characteristics of B[a]P-7,8-quinone modified oligonucleotides. These studies have focused on the 10-(N2-deoxyguanosyl)-9,10-dihydro-9-hydroxy benzo[a]pyrene-7,8-dione adducts, revealing multiple structurally distinguishable conformers . These conformational variations may influence recognition by DNA repair enzymes and subsequent mutagenic outcomes.
Table 1: Benzo[a]pyrene-7,8-dione DNA Adducts Identified in Different Systems
System | B[a]P-7,8-dione-dGuo Adducts | B[a]P-7,8-dione-dAde Adducts |
---|---|---|
Deoxyribonucleoside Reaction | Hydrated-B[a]P-7,8-dione-dGuo (17.34 min, 17.61 min, 19.69 min) | Hydrated-B[a]P-7,8-dione-dAde (18.69 min) |
A549 Cells | Hydrated-B[a]P-7,8-dione-N2-dGuo (11.40 min), Hydrated-B[a]P-7,8-dione-N1-dGuo (13.85 min) | Not detected |
HBEC-KT Cells | Not detected | Hydrated-B[a]P-7,8-dione-dAde (9.54 min), Hydrated-B[a]P-7,8-dione-N1 or N3-dAde (11.98 min), B[a]P-7,8-dione-N1 or N3-dAde (18.06 min) |
Salmon Testis DNA | Hydrated-B[a]P-7,8-dione-N3-dGuo (13.93 min), B[a]P-7,8-dione-dGuo (19.11 min) | Multiple adducts with varying retention times |
Note: Retention times and molecular weights are provided as identifying characteristics for each adduct type .
Cellular Effects and Toxicity
Effects on Signal Transduction Pathways
Exposure of human bronchial/tracheal epithelial cells to B[a]P-7,8-dione has been demonstrated to disrupt multiple signaling pathways critical for cell survival and stress response. Studies have documented effects on the mitogen-activated protein kinases (MAPKs) pathway, which plays essential roles in cellular responses to environmental stimuli including growth, differentiation, proliferation, and apoptosis . Additionally, B[a]P-7,8-dione influences Akt/protein kinase B signaling, a pathway frequently hyperactivated in cancer cells to ensure survival .
Apoptotic Induction
Research findings indicate that B[a]P-7,8-dione initiates caspase-mediated apoptosis in exposed cells. Specifically, activation of caspase-3/7, major executioners of programmed cell death, has been observed following B[a]P-7,8-dione exposure . This apoptotic response represents an important cellular defensive mechanism against DNA damage caused by this compound, though disruption of this process may contribute to carcinogenesis.
Impact on p53-MDM2 Regulation
B[a]P-7,8-dione has been shown to affect the p53 tumor suppressor network, including altering the phosphorylation status of p53 (Ser15) and its negative regulator MDM2 (Ser166) . Given that p53 serves as a critical inducer of apoptosis and regulator of DNA repair and cell cycle arrest, disruption of this pathway by B[a]P-7,8-dione may significantly contribute to its carcinogenic potential.
Research Methodologies
Analytical Techniques
Multiple sophisticated analytical approaches have been employed to investigate B[a]P-7,8-dione and its biological effects. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) has been extensively utilized for the detection and characterization of DNA adducts formed by this compound . This technique enables precise identification of adduct structures based on retention times, molecular weights, and fragmentation patterns.
Cell Culture Models
Studies on B[a]P-7,8-dione toxicity have utilized various relevant cell culture models, including human lung adenocarcinoma A549 cells, human bronchoalveolar H358 cells, immortalized human bronchial epithelial HBEC-KT cells, and primary human bronchial/tracheal epithelial cells . These cellular models provide valuable platforms for investigating tissue-specific responses to B[a]P-7,8-dione exposure.
Molecular Simulations
Computational approaches, particularly molecular dynamic simulations, have been applied to examine the conformational characteristics of DNA adducts formed by B[a]P-7,8-dione . These methods offer insights into structural perturbations caused by adduct formation and potential implications for DNA replication fidelity and repair efficiency.
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